molecular formula C15H13N3O3 B2503496 benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-76-0

benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2503496
CAS RN: 1797874-76-0
M. Wt: 283.287
InChI Key: MOKQIYUDOKXCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone, is a heterocyclic compound that appears to be related to a class of compounds that have been synthesized and characterized in various studies. These compounds typically exhibit interesting chemical and physical properties and have potential applications in pharmaceuticals and materials science due to their unique molecular structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported using different methodologies. For instance, a new preparation method for bis-(1H-benzimidazol-2-yl)-methanone was described using oxidation reactions with either Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid . Another study reported a novel one-pot synthesis of a heterocyclic compound with structural similarities, using spectroscopic methods for characterization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure and vibrational spectroscopy of bis-(1H-benzimidazol-2-yl)-methanone were determined, and the conformational dynamics were analyzed, revealing a low energy barrier between two conformations . Similarly, the molecular geometry of another heterocyclic compound was optimized using DFT, and the experimental measurements were compared with calculated data, showing excellent harmony .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione was synthesized from a condensation reaction, and its electronic structure and absorption spectra were analyzed . These insights into the reactivity and electronic properties could be relevant when considering the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds have been characterized using various spectroscopic techniques. For example, the study of a pyrazolo[1,5-c]pyrimidin derivative included FT-IR, NMR, UV-Vis, and Mass spectroscopy, providing a comprehensive understanding of the compound's properties . Additionally, the antioxidant and antimicrobial activities of a series of heterocyclic compounds were evaluated, indicating the potential biological relevance of these molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Studies on Pyrimidine-Annelated Heterocycles

Research has demonstrated methods for synthesizing pyrimidine-annelated heterocycles, which are structurally related to the target compound. These studies focus on the synthesis of derivatives with potential applications in medicinal chemistry and material science due to their unique structural and electronic properties (Majumdar, Das, & Jana, 1998).

Crystal Structure and DFT Study

Investigations into boric acid ester intermediates with benzene rings have provided insights into the crystal structures and electronic properties of such compounds, potentially relevant for materials science and drug design. Advanced techniques, including X-ray diffraction and density functional theory (DFT), have been employed to understand the structural and electronic characteristics of these compounds (Huang et al., 2021).

Biological Activities and Applications

In Silico and Microbial Investigations

Research into the drug-likeness, in vitro microbial investigation, and formation of dihydropyrrolone conjugates has revealed the potential for developing new antimicrobial and antimycobacterial agents. This suggests that structurally similar compounds, including the target chemical, could possess significant biological activities and applications in drug development (Pandya et al., 2019).

Antiviral and Antimicrobial Activities

Studies on novel benzofuran-transition metal complexes highlight the potential antiviral and antimicrobial activities of compounds with complex structures. These findings support the exploration of benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone and similar compounds for their possible anti-infective properties (Galal et al., 2010).

Mechanism of Action

    Target of Action

    Benzodioxole derivatives have been studied for their potential as COX inhibitors . .

    Mode of Action

    If this compound acts as a COX inhibitor, it would likely work by binding to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .

    Biochemical Pathways

    The COX pathway is involved in the inflammatory response. Inhibition of this pathway can reduce inflammation and pain .

    Result of Action

    If this compound is a COX inhibitor, its action would likely result in reduced production of prostaglandins, leading to decreased inflammation and pain .

properties

IUPAC Name

1,3-benzodioxol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(10-1-2-13-14(5-10)21-9-20-13)18-4-3-12-11(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKQIYUDOKXCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.